3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, typically involves the following steps:

Starting Material: The synthesis begins with pyrrolidine-3-carboxylic acid as the starting material.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a reaction with cyclopropylamine under specific conditions, such as using a coupling reagent like carbonyldiimidazole (CDI) or a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Stereochemistry Control: The stereochemistry of the final product is controlled using chiral catalysts or resolving agents to ensure the (3S)-configuration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

Substitution: Alkyl halides, amines, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Substituted pyrrolidines or amides.

Scientific Research Applications

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group enhances the compound's binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, can be compared with other similar compounds, such as:

Pyrrolidinecarboxamide: The parent compound without the cyclopropyl group.

N-cyclopropyl-4-pyrrolidinecarboxamide: A structural isomer with the cyclopropyl group on a different position.

N-cyclopropyl-3-pyrrolidinone: A related compound with a different functional group.

Uniqueness: The presence of the cyclopropyl group in 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, provides unique chemical and biological properties compared to its analogs

Biological Activity

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

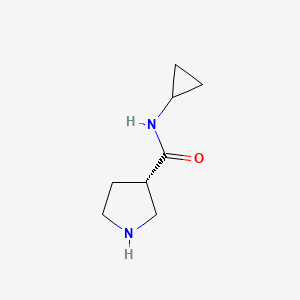

The compound is characterized by the following structural formula:

- IUPAC Name : 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-

- CAS Number : 952675-31-9

The molecular structure features a pyrrolidine ring with a cyclopropyl group attached to the nitrogen atom, which may influence its biological interactions.

Research indicates that 3-Pyrrolidinecarboxamide derivatives exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or receptors. One notable target is the enoyl acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The binding of these compounds to InhA disrupts bacterial growth, making them potential candidates for antibacterial therapy against tuberculosis .

Key Mechanisms:

- Enzyme Inhibition : Compounds like 3-Pyrrolidinecarboxamide inhibit InhA through a hydrogen-bonding network that stabilizes their binding within the enzyme's active site .

- Neurotropic Activity : Similar compounds have shown neurotropic effects, promoting neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .

Antimicrobial Activity

Research has identified pyrrolidine carboxamides as promising antimicrobial agents. A study highlighted their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with some derivatives showing over 160-fold increased potency compared to initial leads .

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives can induce neurite outgrowth in neuronal models, suggesting potential applications in treating conditions such as polyneuropathy and other neurodegenerative diseases .

Anticancer Potential

Pyrrolidine derivatives have also been evaluated for anticancer activity. For instance, compounds derived from pyrrolidine structures exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB231 and HCT116, with IC50 values indicating effective concentrations for therapeutic use .

Case Studies

- Antituberculosis Activity : A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA. The lead compound demonstrated a binding affinity that suggests a viable pathway for developing new antituberculosis drugs .

- Neurotropic Effects : In studies involving PC12 neuronal cells, certain derivatives promoted neurite outgrowth significantly compared to controls, indicating their potential use as neuroprotective agents in clinical settings .

Data Summary

Properties

IUPAC Name |

(3S)-N-cyclopropylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-1-2-7)6-3-4-9-5-6/h6-7,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJJQALCJRIDEX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264141 | |

| Record name | (3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952675-31-9 | |

| Record name | (3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952675-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.